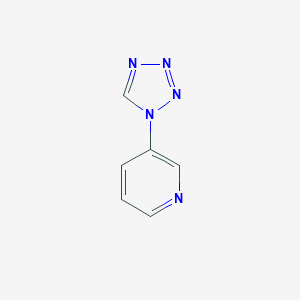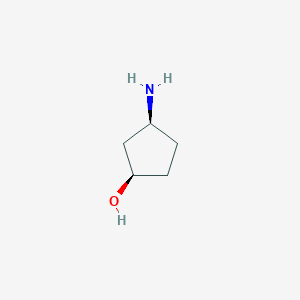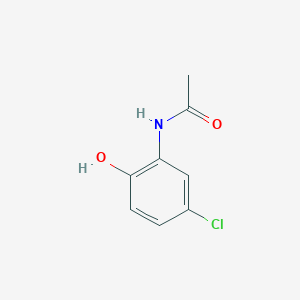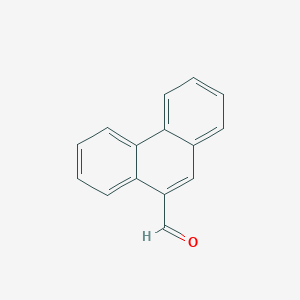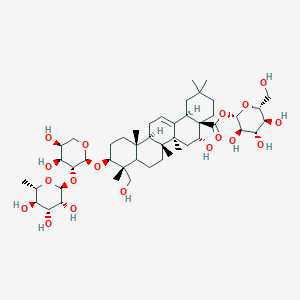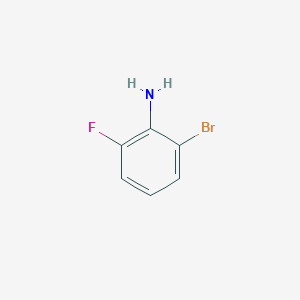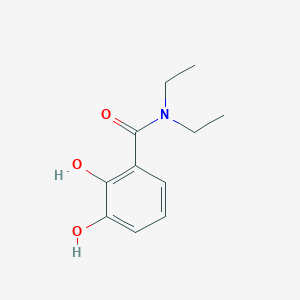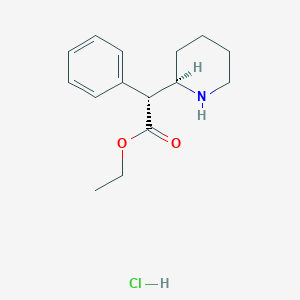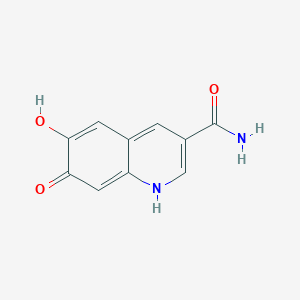
6,7-Dihydroxyquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxyquinoline-3-carboxamide (DHCQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHCQ belongs to the quinoline family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to induce apoptosis through the upregulation of p53 and downregulation of Bcl-2.
Biochemische Und Physiologische Effekte
6,7-Dihydroxyquinoline-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its wide range of biological activities, which make it a promising candidate for the development of therapeutic agents. Additionally, 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 6,7-Dihydroxyquinoline-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide. One area of interest is the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide and its potential interactions with other compounds. Furthermore, the potential toxicity of 6,7-Dihydroxyquinoline-3-carboxamide needs to be further investigated to determine its safety for use in vivo.
Conclusion
In conclusion, 6,7-Dihydroxyquinoline-3-carboxamide is a promising compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of 6,7-Dihydroxyquinoline-3-carboxamide is relatively easy, making it readily available for use in research. The mechanism of action of 6,7-Dihydroxyquinoline-3-carboxamide is not fully understood, but studies have suggested that it may act through various pathways. 6,7-Dihydroxyquinoline-3-carboxamide has several advantages for use in lab experiments, including its wide range of biological activities. However, its potential toxicity needs to be further investigated to determine its safety for use in vivo. There are several future directions for the research of 6,7-Dihydroxyquinoline-3-carboxamide, including the development of 6,7-Dihydroxyquinoline-3-carboxamide-based therapeutic agents and further studies to elucidate its mechanism of action and potential interactions with other compounds.
Synthesemethoden
6,7-Dihydroxyquinoline-3-carboxamide can be synthesized through a variety of methods, including the reaction of 6,7-dihydroxyquinoline with a carboxylic acid derivative. One such method involves the reaction of 6,7-dihydroxyquinoline with ethyl chloroformate in the presence of triethylamine and subsequent reaction with ammonium hydroxide to yield 6,7-Dihydroxyquinoline-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxyquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that 6,7-Dihydroxyquinoline-3-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6,7-Dihydroxyquinoline-3-carboxamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 6,7-Dihydroxyquinoline-3-carboxamide has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth.
Eigenschaften
CAS-Nummer |
146515-41-5 |
|---|---|
Produktname |
6,7-Dihydroxyquinoline-3-carboxamide |
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
6,7-dihydroxyquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)6-1-5-2-8(13)9(14)3-7(5)12-4-6/h1-4,13-14H,(H2,11,15) |
InChI-Schlüssel |
QCHSGPSLDDTZPB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)N)O)O |
Kanonische SMILES |
C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |
Synonyme |
3-Quinolinecarboxamide, 6,7-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)
![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)

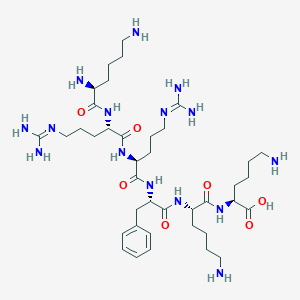
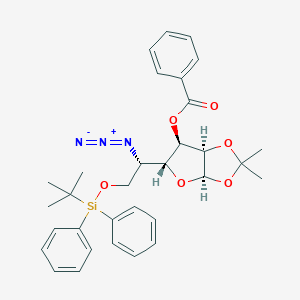
![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)
